molecular formula C17H23NO2 B1224884 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate

Cat. No.: B1224884
M. Wt: 273.37 g/mol
InChI Key: HDDNYFLPWFSBLN-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate is a chemical compound that belongs to the class of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it part of the azabicyclo family. It is often studied for its potential pharmacological properties and its role as a synthetic intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate typically involves the esterification of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ol with 3,5-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic properties, including its role as a muscarinic receptor antagonist.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate involves its interaction with muscarinic receptors in the nervous system. By acting as an antagonist, it inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses. This interaction can affect pathways involved in muscle contraction, glandular secretion, and other autonomic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate is unique due to its specific ester group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNYFLPWFSBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861076
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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